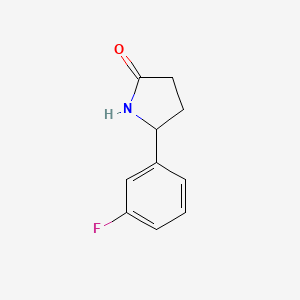
Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-3-methylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-methylpropanoate with sodium azide, followed by the reduction of the resulting azido compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triphenylphosphine. The process can be summarized as follows:
Formation of Azido Compound: Ethyl 2-bromo-3-methylpropanoate reacts with sodium azide in DMF to form ethyl 2-azido-3-methylpropanoate.
Reduction: The azido compound is then reduced using triphenylphosphine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: Due to the ring strain, aziridines are highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the aziridine ring.
Substitution Reactions: Substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with an amine can yield an amino alcohol, while oxidation can produce an aziridine N-oxide.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethoxy-3-methylaziridine-2-carboxylate involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of stable adducts. This property is particularly useful in medicinal chemistry, where it can be used to modify biomolecules and enhance their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-ethoxy-3-methylaziridine-2-carboxamide: Similar in structure but with an amide group instead of an ester.
Methyl 2-ethoxy-3-methylaziridine-2-carboxylate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-ethoxy-3-phenylaziridine-2-carboxylate: Similar but with a phenyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both ethoxy and methyl groups, along with the aziridine ring, makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-3-methylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-4-11-7(10)8(12-5-2)6(3)9-8/h6,9H,4-5H2,1-3H3 |
Clave InChI |
IRWFXTDLXKDEFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(N1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


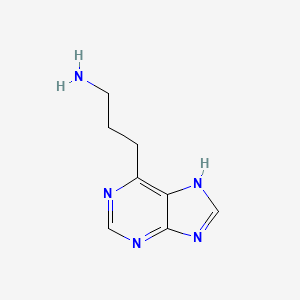

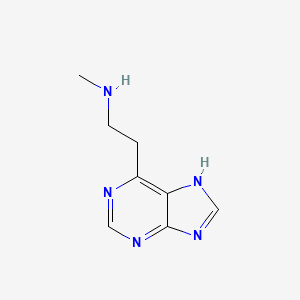
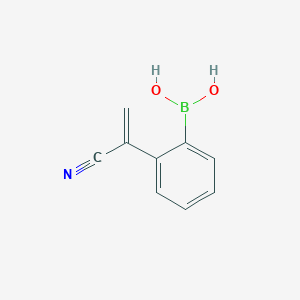

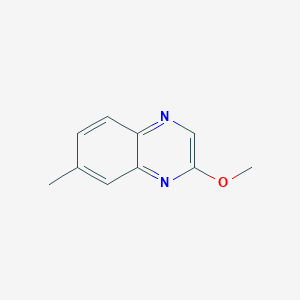



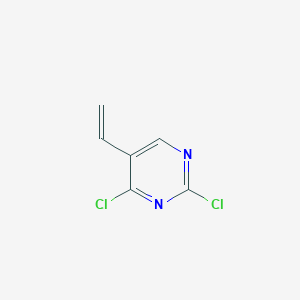
![5-(Oxetan-3-YL)benzo[D][1,3]dioxole](/img/structure/B11912977.png)
![2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11912983.png)
